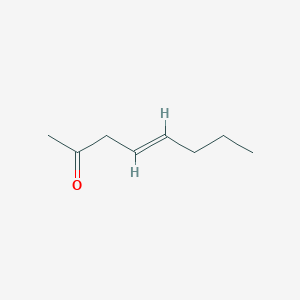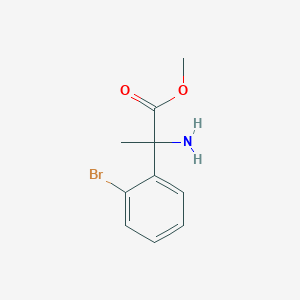
2-(Methoxycarbonyl)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)-5-methylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group at the second position and a methyl group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 5-methylsalicylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the Friedel-Crafts acylation of toluene with methyl chloroformate in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields 2-(methoxycarbonyl)-5-methyltoluene, which is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxycarbonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-(Methoxycarbonyl)-5-carboxybenzoic acid.
Reduction: 2-(Hydroxymethyl)-5-methylbenzoic acid.
Substitution: 2-(Methoxycarbonyl)-5-methyl-3-nitrobenzoic acid, 2-(Methoxycarbonyl)-5-methylbenzenesulfonic acid, and 2-(Methoxycarbonyl)-5-methylhalobenzene.
Applications De Recherche Scientifique
2-(Methoxycarbonyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Methoxycarbonyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which may further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxycarbonyl)benzoic acid: Lacks the methyl group at the fifth position.
5-Methylbenzoic acid: Lacks the methoxycarbonyl group at the second position.
2-Methylbenzoic acid: Lacks the methoxycarbonyl group and has the methyl group at the second position.
Uniqueness
2-(Methoxycarbonyl)-5-methylbenzoic acid is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
2-methoxycarbonyl-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)8(5-6)9(11)12/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
ACCAZUAGWNCBSI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)

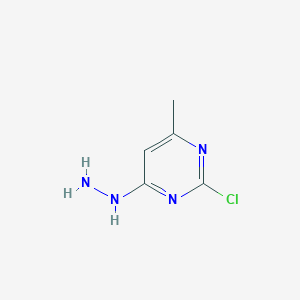
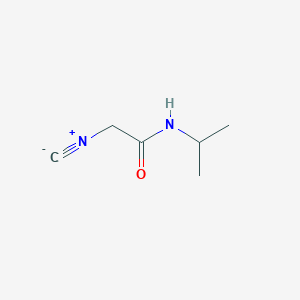

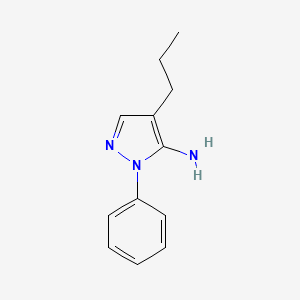

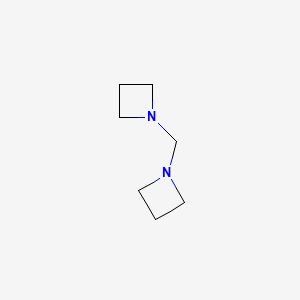
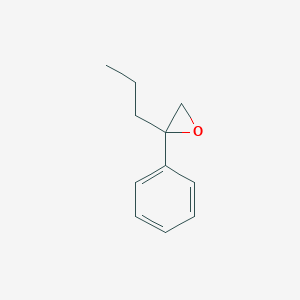
![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)
